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N-cycloheptyl-N-methylfuran-2-carboxamide

Catalog No.
S7790252
CAS No.
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cycloheptyl-N-methylfuran-2-carboxamide

Product Name

N-cycloheptyl-N-methylfuran-2-carboxamide

IUPAC Name

N-cycloheptyl-N-methylfuran-2-carboxamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-14(11-7-4-2-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3

InChI Key

BWXSNKDBBQFFJB-UHFFFAOYSA-N

SMILES

CN(C1CCCCCC1)C(=O)C2=CC=CO2

Canonical SMILES

CN(C1CCCCCC1)C(=O)C2=CC=CO2
N-cycloheptyl-N-methylfuran-2-carboxamide (CHMFCA) is a cyclic amide that has gained substantial research attention due to its potential applications in numerous fields of research and industry. This paper focuses on the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CHMFCA.
CHMFCA is a cyclic amide with the chemical formula C12H19NO2. It is an organic compound with a molecular weight of 209.29 g/mol. CHMFCA is a white to off-white powder that is soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
CHMFCA is synthesized by reacting furfurylamine and cycloheptyl isocyanate in the presence of a catalyst, usually triethylamine. The reaction yields CHMFCA as the product, along with carbon dioxide and cycloheptylamine. The product is then purified using recrystallization and column chromatography.
CHMFCA has a melting point of 121-123 °C and a boiling point of 304 °C. It has a low vapor pressure and is stable under normal conditions. CHMFCA has a slightly acidic nature, with a pKa value of 8.3. The compound is not readily hydrolyzed, ensuring its stability in various environments. CHMFCA is a polar compound with a LogP value of 1.86, indicating its moderate ability to dissolve in both water and lipids.
In the synthesis of CHMFCA, the reaction mixture is monitored using analytical methods such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). The purity of CHMFCA is usually determined using high-performance liquid chromatography (HPLC), while its identity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Various analytical methods have been employed to study the properties of CHMFCA, including ultraviolet-visible spectroscopy (UV-Vis), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray diffraction (XRD). These methods have been used to characterize the structure and properties of CHMFCA, as well as to study its interactions with other compounds.
CHMFCA has shown promising biological properties, including its ability to act as an anti-inflammatory agent and an inhibitor of certain enzymes. In vitro studies have shown that CHMFCA can inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the production of inflammatory mediators. CHMFCA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in them.
CHMFCA has a relatively low toxicity profile, with its LD50 value (dose that is lethal to 50% of experimental animals) being greater than 1000 mg/kg in rats. However, like any other chemical, CHMFCA must be handled with care to avoid any potential hazards associated with its use. Researchers should take appropriate safety precautions, such as wearing protective equipment and working in well-ventilated areas.
CHMFCA has potential applications in scientific experiments, such as investigating its anti-inflammatory and anticancer properties. It can also be used as a template molecule for the discovery of more potent compounds with similar biological activities. In addition, CHMFCA can be used as a starting material for the synthesis of other cyclic amides with unique properties and applications.
Several studies have investigated the properties and applications of CHMFCA. For instance, one study showed that CHMFCA can inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Another study demonstrated that CHMFCA can inhibit the proliferation of human breast cancer cells. Overall, the current state of research suggests that CHMFCA has promising potential as a therapeutic agent for various diseases.
CHMFCA has potential implications in various fields of research and industry, such as pharmaceuticals, biotechnology, and materials science. In the pharmaceutical industry, CHMFCA can be used as a scaffold for developing novel anti-inflammatory and anticancer drugs. In the field of biotechnology, CHMFCA can be used as a tool to study the function of certain enzymes and proteins. In materials science, CHMFCA can be utilized as a starting material to synthesize novel polymeric materials.
One limitation of CHMFCA is its relatively low solubility in water, which limits its use in applications requiring high aqueous solubility. Future research directions for CHMFCA include investigating its potential as a drug delivery agent and further exploring its toxicity profile and safety in vivo. Additionally, more research is needed to understand CHMFCA's mechanism of action in modulating the activities of enzymes and proteins.
In conclusion, CHMFCA is an organic cyclic amide with potential applications in various fields of research and industry. It has shown promising biological properties, and its synthesis and characterization have been extensively studied. Future research should explore its potential as a drug delivery agent, investigate its toxicity profile and safety in vivo, and further understand its mechanism of action. CHMFCA has the potential to provide significant contributions to the development of novel therapeutic agents and materials.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

221.141578849 g/mol

Monoisotopic Mass

221.141578849 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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